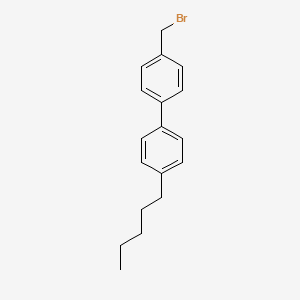

4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl

Description

BenchChem offers high-quality 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

80563-37-7 |

|---|---|

Molecular Formula |

C18H21Br |

Molecular Weight |

317.3 g/mol |

IUPAC Name |

1-(bromomethyl)-4-(4-pentylphenyl)benzene |

InChI |

InChI=1S/C18H21Br/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5,14H2,1H3 |

InChI Key |

MZZAZRDOOHDXOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CBr |

Origin of Product |

United States |

Foundational & Exploratory

4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl: A Versatile Mesogenic Synthon

[1]

Executive Summary

4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl is a bifunctional organic building block critical to the field of soft matter and materials science.[1] It combines a rigid, mesogenic biphenyl core with two distinct functionalities: an inert, lipophilic pentyl tail (which induces liquid crystalline phase behavior) and a highly reactive benzylic bromide (which serves as an electrophilic handle).

This molecule is primarily utilized as a late-stage intermediate in the synthesis of cyanobiphenyl liquid crystals (such as the industry-standard 5CB) and in the construction of liquid crystal dimers and self-assembled monolayers (SAMs) .[1] Its chemical behavior is defined by the interplay between the stability of the biphenyl system and the high susceptibility of the bromomethyl group to nucleophilic substitution (

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

This compound is a derivative of 4-methyl-4'-pentylbiphenyl.[1][2][3] The introduction of the bromine atom at the benzylic position significantly alters its polarity and reactivity compared to its alkyl precursor.[1]

Table 1: Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl | |

| Molecular Formula | ||

| Molecular Weight | 317.27 g/mol | |

| Precursor CAS | (4-Methyl-4'-pentylbiphenyl) | |

| Physical State | White to off-white crystalline solid | |

| Melting Point | ~60–80 °C (Estimated) | Precursor MP is 47–51 °C; bromination typically elevates MP.[1][4][5][6] |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform. | Insoluble in water.[1][7] |

| Reactivity Class | Benzylic Halide (Electrophile) | Lachrymator (Irritant). |

Synthetic Routes

The synthesis of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl is almost exclusively achieved via Wohl-Ziegler bromination of the commercially available precursor, 4-methyl-4'-pentylbiphenyl.[1] This radical pathway ensures bromination at the benzylic position rather than the aromatic ring.[1]

Protocol: Radical Bromination via NBS

Objective: Selective bromination of the methyl group.[1]

Reagents:

-

Substrate: 4-Methyl-4'-pentylbiphenyl (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (catalytic, 0.05 eq)

-

Solvent: Carbon Tetrachloride (

) or Benzene (anhydrous). Note: Benzotrifluoride is a greener alternative.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-methyl-4'-pentylbiphenyl in anhydrous solvent under an inert atmosphere (

or Ar). -

Addition: Add NBS and the radical initiator to the solution.

-

Reflux: Heat the mixture to reflux (approx. 76–80 °C). The reaction is driven by heat and light; a tungsten lamp can accelerate initiation.[1]

-

Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The succinimide byproduct will float to the top (in

).[1] -

Workup: Cool the mixture to 0 °C to precipitate succinimide completely. Filter off the solid.[1]

-

Purification: Concentrate the filtrate. Recrystallize from ethanol/hexane to yield the product.

Critical Insight: Strict stoichiometry of NBS is required. Excess NBS can lead to gem-dibromination (

), which is difficult to separate.[1]

Reactivity Profile & Mechanism

The chemical utility of this molecule stems from the benzylic bromide , which is an exceptional leaving group.[1] The biphenyl core acts as a rigid rod, providing the geometric anisotropy required for liquid crystallinity.[1][8]

Nucleophilic Substitution ( )

The primary reaction pathway is

-

Cyanation: Reaction with NaCN/KCN yields 4-Cyano-4'-pentylbiphenyl (5CB) , a ubiquitous nematic liquid crystal used in LCD displays.[1]

-

Etherification: Reaction with phenols (

) or alcohols under basic conditions (Williamson Ether Synthesis) creates "spacer" linkages for liquid crystal dimers. -

Thiolation: Conversion to a thiol (via thiourea) allows the molecule to form Self-Assembled Monolayers (SAMs) on gold surfaces, orienting the liquid crystal perpendicular to the substrate.[1]

Visualization of Reactivity Pathways

The following diagram illustrates the central role of the bromomethyl derivative in generating functional materials.

Caption: Synthetic divergence from the bromomethyl intermediate to functional liquid crystal materials.

Applications in Material Science

Liquid Crystal Displays (LCDs)

This molecule is the direct precursor to 4-cyano-4'-pentylbiphenyl (5CB) .[1] The replacement of the bromine with a cyano group creates a strong longitudinal dipole moment, which allows the liquid crystal molecules to reorient under an electric field—the fundamental switching mechanism of LCDs.[1]

Liquid Crystal Dimers & Oligomers

Researchers use this bromide to synthesize LC dimers , where two mesogenic units are linked by a flexible alkyl spacer.

-

Mechanism: The bromide reacts with an

-functionalized alkane (e.g., a diol or dithiol).[1] -

Effect: This linkage stabilizes "twist-bend" nematic phases (

), a state of matter with potential for ultra-fast electro-optic switching.[1]

Surface Anchoring

In nanotechnology, the bromide is converted to a thiol or disulfide.[1] These derivatives bind to gold nanoparticles or planar surfaces.[1] The rigid biphenyl core and pentyl tail then self-assemble into a packed monolayer, creating a hydrophobic surface with defined liquid crystalline order.[1]

Handling & Safety Protocols

Hazard Classification:

-

Lachrymator: Benzylic bromides are potent tear agents. They react with moisture in the eyes to release HBr.[1]

-

Corrosive: Causes skin burns and eye damage.

Safety Procedures:

-

Engineering Controls: All operations must be performed in a functioning fume hood .

-

PPE: Wear chemical-resistant gloves (Nitrile or Laminate), safety goggles, and a lab coat.

-

Quenching: Quench unreacted benzylic bromides with an amine (e.g., triethylamine) or a dilute sodium hydroxide solution before disposal to destroy the electrophilic site.[1]

-

Storage: Store in a cool, dry place under inert gas. Benzylic bromides can degrade (hydrolyze) upon exposure to atmospheric moisture.[1]

References

-

Precursor Identification: TCI Chemicals.[1] Product M2885: 4'-Methyl-4-pentylbiphenyl.[1][5][3] Retrieved from .[1]

-

Synthesis of 5CB: Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). "New family of nematic liquid crystals for displays."[1] Electronics Letters. (Foundational text on the cyanation of bromomethyl biphenyls).

-

General Reactivity: BenchChem. Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals. Retrieved from .

-

Radical Bromination: Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide." Chemical Reviews. (Classic review of the Wohl-Ziegler reaction mechanism).

Sources

- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 2. cacheby.com [cacheby.com]

- 3. 4'-Methyl-4-pentylbiphenyl | 64835-63-8 | TCI AMERICA [tcichemicals.com]

- 4. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4'-Methyl-4-pentylbiphenyl | CymitQuimica [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl synthesis pathway

Executive Summary

The synthesis of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl represents a critical junction in the production of advanced liquid crystal mesogens (specifically the cyanobiphenyl class, e.g., 5CB) and functionalized biaryl pharmacophores.

This guide moves beyond textbook theory to provide a robust, scalable, and self-validating protocol. The pathway selected utilizes a convergent Suzuki-Miyaura cross-coupling to establish the biaryl core, followed by a highly regioselective Wohl-Ziegler radical bromination . This approach minimizes late-stage purification bottlenecks and avoids the use of highly toxic chloromethylation (Blanc reaction) reagents.

Part 1: Strategic Pathway Design

Retrosynthetic Analysis

To ensure high isomeric purity, we avoid linear Friedel-Crafts alkylations which often yield inseparable mixtures of ortho/para isomers. Instead, we employ a convergent strategy where the 4,4'-substitution pattern is "locked in" prior to coupling.

The Strategy:

-

Core Construction: Coupling 4-pentylphenylboronic acid with 4-bromotoluene.

-

Functionalization: Radical bromination of the benzylic methyl group.

Figure 1: Retrosynthetic logic prioritizing regiocontrol via pre-functionalized building blocks.

Part 2: Detailed Experimental Protocols

Phase 1: Construction of the Biaryl Core

Objective: Synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl

Rationale: We utilize Pd(dppf)Cl₂ as the catalyst. Unlike Pd(PPh₃)₄, the bidentate ferrocenyl ligand prevents rapid catalyst deactivation and tolerates the steric bulk of the pentyl chain, ensuring high turnover numbers (TON).

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 4-Bromotoluene | 1.0 | Electrophile |

| 4-Pentylphenylboronic acid | 1.1 | Nucleophile (Slight excess drives completion) |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.02 | Catalyst (2 mol%) |

| K₂CO₃ (2M aq) | 3.0 | Base |

| Toluene / Ethanol | 4:1 v/v | Solvent System |

Protocol:

-

Inerting: Charge a 3-neck round bottom flask with 4-bromotoluene and 4-pentylphenylboronic acid. Evacuate and backfill with Nitrogen (

) three times to remove dissolved oxygen (critical to prevent homocoupling). -

Solvation: Add degassed Toluene/Ethanol mixture.

-

Activation: Add the base (K₂CO₃) followed immediately by the Pd catalyst.

-

Reaction: Heat to 85°C (internal) . Vigorous reflux is required.

-

Checkpoint: Monitor via HPLC at 2 hours. The limiting reagent (aryl bromide) should be <1%.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash the organic phase with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Hexane (9:1) to obtain white crystalline plates.

Phase 2: Regioselective Benzylic Bromination

Objective: Synthesis of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl

Rationale:

This step uses N-Bromosuccinimide (NBS) with AIBN as a radical initiator. We replace the traditional toxic Carbon Tetrachloride (

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 4-Methyl-4'-pentylbiphenyl | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source (Recrystallized) |

| AIBN | 0.05 | Radical Initiator |

| Trifluorotoluene | [0.2 M] | Solvent |

Protocol:

-

Setup: Equip a flask with a reflux condenser and a drying tube (moisture kills the radical chain).

-

Charge: Dissolve the biaryl intermediate in Trifluorotoluene. Add NBS.

-

Initiation: Heat to 80°C . Once reflux stabilizes, add AIBN in one portion.

-

Visual Cue: The reaction mixture should turn from yellow to colorless (or pale orange) as NBS is consumed and succinimide floats to the surface.

-

-

Kinetics Control: Stir for 4–6 hours.

-

Critical Checkpoint: Do not over-run. Extended reaction times lead to the gem-dibromo byproduct (

), which is inseparable by standard crystallization. Stop when conversion reaches ~95%.

-

-

Quench: Cool to 0°C to precipitate succinimide completely. Filter off the solids.[2][3]

-

Isolation: Concentrate the filtrate.

-

Final Purification: Recrystallize from Heptane .

-

Target: White to off-white solid.

-

Yield Expectations: 75–85% (Th. Yield).

-

Part 3: Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical control points (CCPs) where quality must be verified.

Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints to prevent impurity accumulation.

Part 4: Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: The target compound is a benzylic bromide, which is a potent lachrymator (tear gas agent).

-

Control: All handling of the final solid must occur in a fume hood. Double-gloving (Nitrile) is mandatory.

-

-

Palladium Residues:

-

Control: Use thiourea scavengers or activated carbon during the Step 1 workup if the material is intended for pharmaceutical applications (ICH Q3D guidelines).

-

-

Peroxide Risks:

-

Control: AIBN generates nitrogen gas. Ensure the system is vented through a bubbler to prevent pressure buildup.

-

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link

- Gray, G. W., et al. (1973). "Liquid Crystals and Molecular Structure." Liquid Crystals, 1, 103.

-

BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of 4-Methylbiphenyl via Grignard Reagent Chemistry." (Validation of methyl-biphenyl precursors). Link

-

Organic Syntheses. (1951).[4] "4,4'-Dibromobiphenyl."[4] Org.[2][3][4][5][6][7] Synth., 31, 29. (Historical context on biphenyl bromination handling). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 3. EP0867433A1 - Process for producing 4-bromomethyl-biphenyl compounds - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. BR9814651B1 - process for preparing 4'-bromomethyl biphenyl derivatives and photobromating device. - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile - Google Patents [patents.google.com]

4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl molecular structure

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl

This guide provides a comprehensive technical overview of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl, a specialized bifunctional organic molecule. While direct literature on this exact compound is sparse, this document synthesizes established chemical principles and data from closely related analogues to present a robust guide for researchers, scientists, and professionals in drug development and materials science. The core structure, featuring a rigid biphenyl scaffold, a flexible pentyl chain, and a reactive bromomethyl group, makes it a molecule of significant interest.

The biphenyl moiety is a foundational structure in materials science, particularly for liquid crystals, where its rigidity contributes to the formation of mesophases.[1][2] In medicinal chemistry, the biphenyl scaffold is recognized as a "privileged structure," integral to the efficacy of numerous drugs.[3][4] The addition of a pentyl group modifies solubility and steric properties, while the bromomethyl group provides a highly versatile reactive handle for subsequent synthetic transformations.[3][5]

Molecular Structure and Physicochemical Properties

4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl possesses a unique combination of a rigid aromatic core and flexible, reactive functional groups. Its structure is foundational to its chemical behavior and potential applications.

-

IUPAC Name: 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl

-

Molecular Formula: C₁₈H₂₁Br

-

Core Components:

-

1,1'-Biphenyl Core: A rigid, aromatic backbone that dictates the molecule's overall shape and contributes to its thermal stability.

-

4'-Pentyl Group: A non-polar alkyl chain that enhances solubility in organic solvents and influences intermolecular interactions.

-

4-(Bromomethyl) Group: An electrophilic site highly susceptible to nucleophilic substitution, serving as the primary point for synthetic elaboration.[6]

-

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comments |

| Molecular Weight | 317.26 g/mol | Calculated from the molecular formula C₁₈H₂₁Br. |

| Appearance | White to off-white crystalline solid | Predicted based on analogues like 4-(bromomethyl)biphenyl.[5] |

| Melting Point | 85 - 95 °C (estimated) | Estimated based on the melting point of 4-(bromomethyl)biphenyl (83-86 °C) and the influence of the pentyl chain.[5] |

| Solubility | Soluble in chloroform, dichloromethane, THF; Insoluble in water. | The non-polar biphenyl and pentyl groups dominate, leading to good solubility in common organic solvents. |

| XLogP3 | ~6.3 | Estimated based on the high lipophilicity of the biphenyl and pentyl components. Analogue 4-(bromomethyl)biphenyl has an XLogP3 of 4.8.[7] |

Proposed Synthetic Pathway & Experimental Protocol

The synthesis of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl can be logically achieved via a two-step process starting from the commercially available precursor 4-pentylbiphenyl. The strategy involves the introduction of a methyl group, followed by selective benzylic bromination.

Logical Workflow for Synthesis

Caption: Proposed multi-step synthesis of the target compound.

Note: The above diagram illustrates a common route. A more direct synthesis would start with 4-methyl-4'-pentyl-1,1'-biphenyl.

Protocol 1: Synthesis via Benzylic Bromination

This protocol assumes the starting material is 4-methyl-4'-pentyl-1,1'-biphenyl . This precursor can be synthesized via Suzuki coupling of 4-pentylphenylboronic acid and 4-bromotoluene.

Materials:

-

4-methyl-4'-pentyl-1,1'-biphenyl

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-4'-pentyl-1,1'-biphenyl (1.0 equiv).

-

Reagent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. Then, add N-Bromosuccinimide (1.05 - 1.1 equiv) and a catalytic amount of AIBN (0.02 equiv).

-

Causality Note: NBS is the bromine source for selective allylic/benzylic bromination. AIBN is a radical initiator required to start the reaction, which proceeds via a free-radical mechanism. CCl₄ is a standard non-polar solvent for this reaction.[8]

-

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any HBr), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl as a solid.

Structural Characterization & Analytical Protocols

The definitive identification of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl requires a combination of spectroscopic techniques. The following sections describe the expected spectral data and provide generalized protocols for their acquisition.

Workflow for Spectroscopic Analysis

Caption: A logical workflow for confirming the molecular structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals / Features | Interpretation & Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.6-7.2 (m, 8H)δ ~4.53 (s, 2H)δ ~2.63 (t, 2H)δ ~1.64 (m, 2H)δ ~1.34 (m, 4H)δ ~0.90 (t, 3H) | Aromatic protons of the biphenyl system.[9][10]Singlet for the benzylic -CH₂Br protons.[10]Triplet for the -CH₂- group adjacent to the phenyl ring.[9]Multiplets for the pentyl chain methylene groups.[9]Triplet for the terminal methyl group of the pentyl chain.[9] |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~142-126 (multiple peaks)δ ~35.5, 31.5, 31.0, 22.5δ ~33.0δ ~14.0 | Aromatic carbons of the biphenyl core.[7]Aliphatic carbons of the pentyl chain.[11]Benzylic carbon (-CH₂Br).[7]Terminal methyl carbon of the pentyl chain. |

| FT-IR (KBr Pellet, cm⁻¹) | ~3100-3000 (w)~2950-2850 (m-s)~1600, 1485 (m)~1210 (s)~820 (s) | Aromatic C-H stretch.[12]Aliphatic C-H stretch (pentyl & CH₂Br).[12]Aromatic C=C ring stretch.[13]C-Br stretch.[12]Para-disubstituted C-H out-of-plane bend.[13] |

| Mass Spec. (EI) | m/z = 316/318 (M⁺, M⁺+2)m/z = 237m/z = 165 | Molecular ion peaks showing the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).[9]Fragment corresponding to the loss of the bromine radical (M-Br).Biphenyl cation fragment. |

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts (δ), integration values, and coupling constants (J). Compare the obtained data with the predicted values to confirm the structure.

Reactivity and Synthetic Applications

The primary site of reactivity on 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl is the benzylic bromide. This functional group is an excellent electrophile, making the molecule a valuable building block for introducing the 4'-pentylbiphenyl moiety into larger molecular architectures.

Key Reactions:

-

Nucleophilic Substitution (Sₙ2): The bromomethyl group readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates, and carbanions) to form new carbon-heteroatom or carbon-carbon bonds. This is the most common application for this type of reagent.[3][6]

-

Williamson Ether Synthesis: Reaction with an alkoxide or phenoxide yields the corresponding ether.

-

Grignard Reagent Formation: While less common for a bromomethyl group, under specific conditions, it can be converted to an organometallic species.

-

Arbuzov Reaction: Reaction with trialkyl phosphites to form phosphonates, which are precursors to ylides for Wittig reactions.

This reactivity profile makes the compound a key intermediate in the synthesis of:

-

Liquid Crystal Materials: The biphenyl core is a common mesogen. The bromomethyl handle allows for its attachment to polymer backbones or other core structures to create advanced liquid crystalline materials.[1][3]

-

Active Pharmaceutical Ingredients (APIs): The 4'-bromomethyl-biphenyl-2-carbonitrile core is critical for synthesizing angiotensin II receptor antagonists like Valsartan and Losartan.[3] By analogy, 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl could be used to create novel drug candidates where the pentyl group modulates lipophilicity and receptor binding.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl is not available, data from close analogues like 4-(bromomethyl)biphenyl and other bromomethylated aromatic compounds indicate that it should be handled with care.[14][15][16]

-

Hazards:

-

Handling Precautions:

-

Storage:

Conclusion

4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl is a strategically designed molecule with significant potential in both materials science and medicinal chemistry. Its synthesis is achievable through established organic chemistry reactions, and its structure can be unequivocally confirmed using standard spectroscopic methods. The true value of this compound lies in the versatility of its bromomethyl group, which serves as a gateway for constructing more complex and functional molecular systems. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and effectively utilize this promising chemical building block.

References

-

Capot Chemical. MSDS of 4`-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile. [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-(BROMOMETHYL)BIPHENYL. [Link]

-

PubChem. 1,1'-Biphenyl, 4-(bromomethyl)-. [Link]

-

NIST. Biphenyl, 4-(bromomethyl)-. [Link]

-

RSC Publishing. Supporting Information for a publication. [Link]

- Google Patents.

-

Organic Syntheses. A procedure for alkylation. [Link]

-

PrepChem.com. Synthesis of methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate. [Link]

-

Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]

-

PubChem. 4-Pentylbiphenyl. [Link]

- Google Patents.

- Google Patents. CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'.

-

European Patent Office. EP 0553879 B1 - Process for producing 4-bromomethylbiphenyl compounds. [Link]

- Google Patents. EP0867433A1 - Process for producing 4-bromomethyl-biphenyl compounds.

-

PMC. 2,5-Bis(bromomethyl)biphenyl. [Link]

-

RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

ACS Publications. Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. [Link]

-

MDPI. Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. [Link]

-

ResearchGate. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. 4-BROMOMETHYLBIPHENYL | 2567-29-5 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,1'-Biphenyl, 4-(bromomethyl)- | C13H11Br | CID 257716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. 4-BROMO-4'-N-PENTYLBIPHENYL(63619-59-0) 1H NMR [m.chemicalbook.com]

- 10. 4-BROMOMETHYLBIPHENYL(2567-29-5) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Biphenyl, 4-(bromomethyl)- [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cleanchemlab.com [cleanchemlab.com]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

- 17. capotchem.cn [capotchem.cn]

Spectroscopic Characterization of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl, a substituted biphenyl of interest in materials science and organic synthesis. The biphenyl scaffold is a privileged structure in various applications, from pharmaceuticals to liquid crystals, owing to its rigid and aromatic nature.[1][2][3] The functionalization with a pentyl group and a bromomethyl group introduces specific physicochemical properties and provides reactive sites for further chemical transformations.[1]

This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The interpretations are grounded in fundamental spectroscopic principles and supported by data from closely related structural analogs, namely 4-pentyl-1,1'-biphenyl and 4-(bromomethyl)-1,1'-biphenyl.[4][5]

Molecular Structure and Spectroscopic Overview

The structure of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl combines the features of a long-chain alkyl-substituted biphenyl and a benzylic bromide. This unique combination dictates its spectroscopic signature.

Molecular Structure of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl

Caption: Molecular structure of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6] For 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to show signals corresponding to the aromatic protons of the two biphenyl rings, the benzylic protons of the bromomethyl group, and the aliphatic protons of the pentyl chain.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic Protons (H2', H6') | ~7.5 - 7.6 | Doublet | 2H |

| Aromatic Protons (H3', H5') | ~7.4 - 7.5 | Doublet | 2H |

| Aromatic Protons (H2, H6) | ~7.5 - 7.6 | Doublet | 2H |

| Aromatic Protons (H3, H5) | ~7.2 - 7.3 | Doublet | 2H |

| Bromomethyl Protons (-CH₂Br) | ~4.5 | Singlet | 2H |

| Pentyl α-CH₂ | ~2.6 | Triplet | 2H |

| Pentyl β, γ, δ-CH₂ | ~1.3 - 1.6 | Multiplet | 6H |

| Pentyl ω-CH₃ | ~0.9 | Triplet | 3H |

Causality Behind Experimental Choices: The choice of a standard deuterated solvent such as chloroform-d (CDCl₃) is appropriate for this non-polar molecule. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good resolution of the aromatic multiplets.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbons (C1, C1', C4, C4') | ~138 - 142 |

| Aromatic CH Carbons | ~127 - 130 |

| Bromomethyl Carbon (-CH₂Br) | ~33 - 35 |

| Pentyl α-CH₂ | ~35 |

| Pentyl β-CH₂ | ~31 |

| Pentyl γ-CH₂ | ~31.5 |

| Pentyl δ-CH₂ | ~22.5 |

| Pentyl ω-CH₃ | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl is expected to be dominated by absorptions from the aromatic rings and the alkyl chain.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-H Bend (Alkyl) | 1375 - 1470 | Medium |

| C-Br Stretch | 600 - 700 | Medium-Strong |

Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Expected Molecular Ion: For C₂₀H₂₅Br, the expected monoisotopic mass is approximately 344.11 g/mol . The molecular ion peak (M⁺) should be observed, along with a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁸¹Br isotope.

Key Fragmentation Pathways:

-

Loss of Bromine: A significant fragment will likely correspond to the loss of the bromine atom, resulting in a [M-Br]⁺ ion at m/z ~265.

-

Benzylic Cleavage: Cleavage of the C-C bond between the biphenyl ring and the pentyl group can lead to a fragment at m/z 283/285 (loss of C₄H₉) or a fragment corresponding to the pentyl-biphenyl cation.

-

Tropylium Ion Formation: Rearrangement of the benzyl bromide moiety can lead to the formation of a stable tropylium-like ion.

Fragmentation Pathway of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl

Caption: Proposed mass spectrometry fragmentation of the target molecule.

Synthesis and Experimental Considerations

The synthesis of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl can be envisioned through a multi-step process. A common approach involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by functional group manipulation.[1][7] For instance, coupling 4-pentylphenylboronic acid with 4-bromotoluene, followed by radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS), would yield the desired product.[8]

Synthetic Workflow

Caption: A plausible synthetic and analytical workflow.

Conclusion

The spectroscopic characterization of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl provides a detailed fingerprint of its molecular structure. By combining the analytical power of NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this compound. The interpretations presented in this guide, based on established principles and data from analogous structures, offer a robust framework for scientists working with this and related biphenyl derivatives.

References

-

PubChem. 4-Pentylbiphenyl. [Link]

-

PubChem. 1,1'-Biphenyl, 4-(bromomethyl)-. [Link]

-

NIST. Biphenyl, 4-(bromomethyl)-. [Link]

-

MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

-

Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]

- Google Patents.

-

NIST. 1,1'-Biphenyl, 4-methyl-. [Link]

-

European Patent Office. Process for producing 4-bromomethylbiphenyl compounds. [Link]

-

ACS Publications. Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

-

Dalal Institute. Optical Activity in Absence of Chiral Carbon (Biphenyls, Allenes and Spiranes). [Link]

-

PMC. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

- Google Patents. Process for producing 4-bromomethyl-biphenyl compounds.

-

ResearchGate. Atropisomerism of biphenyl compound 2. [Link]

-

RSC Publishing. Electronic excited states and electronic spectra of biphenyl: a study using many-body wavefunction methods and density functional theories. [Link]

-

CCDC. MOLECULAR STRUCTURES OF (2-BROMOPHENYL)DIPHENYLSTIBANE AND {2′-BROMO-[1,1′-BIPHENYL]. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Pentylbiphenyl | C17H20 | CID 81546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1'-Biphenyl, 4-(bromomethyl)- | C13H11Br | CID 257716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl is a biphenyl derivative containing a bromomethyl group and a pentyl group at the 4 and 4' positions, respectively. While specific experimental data for this compound is limited, its properties can be inferred from related structures.

| Property | Inferred Value/Information | Source (Analogous Compound) |

| Molecular Formula | C18H21Br | N/A |

| Molecular Weight | 317.26 g/mol | N/A |

| Appearance | Likely a solid (crystal or powder) | |

| Solubility | Expected to be soluble in organic solvents. | General chemical knowledge |

| Storage Temperature | Room Temperature |

Hazard Identification and GHS Classification

Based on the hazard classifications of analogous compounds such as 4-(Bromomethyl)biphenyl and its derivatives, 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl is anticipated to be a hazardous substance.[1][2] The following GHS classifications should be considered for risk assessment:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 1B/2) : Causes severe skin burns and irritation.[1][2][3]

-

Serious Eye Damage/Eye Irritation (Category 1/2A) : Causes serious eye damage or irritation.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1][3]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) : Very toxic to aquatic life with long-lasting effects.[2]

Signal Word: Danger[1]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

-

H410: Very toxic to aquatic life with long lasting effects.[2]

First-Aid Measures

Immediate medical attention is required in case of exposure.[1][5]

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[1][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure stability.

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[7] |

| Body Protection | Lab coat or other protective clothing. |

| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator. |

Workflow for Safe Handling

The following diagram illustrates a recommended workflow for safely handling 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl in a laboratory setting.

Caption: A workflow diagram outlining the key steps for the safe handling of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl, from preparation to disposal.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Conditions to Avoid: Incompatible materials, dust formation.[1][3]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[1][3]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen bromide.[5][6]

Toxicological Information

Detailed toxicological data for 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl is not available. The information below is based on data for analogous compounds and should be treated with caution.

-

Acute Toxicity: Harmful if swallowed.[2] May be harmful if inhaled or absorbed through the skin.[1][6]

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.[1]

-

Carcinogenicity: No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.[2][9]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][3]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Ecological Information

Based on the data for 4,4'-Bis(bromomethyl)biphenyl, this class of compounds is considered very toxic to aquatic life with long-lasting effects.[2]

-

Toxicity: Very toxic to aquatic life.[2]

-

Persistence and Degradability: Not expected to be readily biodegradable.[9]

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

It is imperative to prevent the release of this material into the environment.[2] All waste should be disposed of in accordance with local, state, and federal regulations.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant.[1][2] Do not allow product to enter drains.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

References

- Fisher Scientific. (2025, December 19).

- Sigma-Aldrich. (2024, September 9). Safety Data Sheet: 4,4'-Bis(bromomethyl)biphenyl.

- Capot Chemical Co., Ltd. (2010, November 17). MSDS of 4`-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile.

- Fisher Scientific. (2025, December 22). Safety Data Sheet: 4'-(Bromomethyl)biphenyl-2-carbonitrile.

- Cleanchem Laboratories LLP.

- PubChem. 1,1'-Biphenyl, 4-(bromomethyl)-.

- Pi Chemicals Ltd. Material Safety Data Sheet: 2'-Cyano-4-bromomethyl biphenyl.

- Echemi. (2019, July 15). 4-bromo-4'-(pentyloxy)

- Xiamen Aeco Chemical Co., Ltd. CAS.63619-59-0 4-Bromo-4'-pentyl-1,1'-biphenyl.

- AK Scientific, Inc. Safety Data Sheet (United States): 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl.

- PubChem. 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl.

- AK Scientific, Inc. Safety Data Sheet: N-(Triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl-)tetrazole.

- Sigma-Aldrich. 4-(Bromomethyl)-1,1'-biphenyl.

- CAS Common Chemistry. 4-Pentyl-1,1′-biphenyl. American Chemical Society.

- ChemicalBook. (2026, February 14). Chemical Safety Data Sheet MSDS / SDS - 4-Bromomethyl-2-cyanobiphenyl.

- Benchchem. Health and safety handling precautions for 4-Bromobiphenyl.

Sources

Technical Guide: Solubility & Stability of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl

[1][2][3]

Executive Summary

4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl (often an intermediate in the synthesis of the liquid crystal 5CB) represents a class of functionalized biaryls that balances a rigid aromatic core with a flexible alkyl tail and a highly reactive electrophilic "warhead."[1][2][3] Its utility in materials science—specifically in the synthesis of nematic liquid crystals and self-assembling monolayers—relies heavily on the nucleophilic displaceability of the bromide.

However, this same reactivity renders the molecule susceptible to environmental degradation. This guide details the solubility parameters and stability mechanisms required to maintain compound integrity during storage and processing.

Physicochemical Profile

The molecule consists of three distinct functional zones, each dictating a specific aspect of its behavior:

-

The Pentyl Tail (

): Provides lipophilicity and induces van der Waals ordering (essential for liquid crystalline phases).[3] -

The Biphenyl Core: A rigid, conjugated system that provides UV absorption and π-π stacking interactions.[2][3]

-

The Bromomethyl Group (

): A benzylic halide.[2][3] This is the site of chemical instability.[3] The carbon-bromine bond is activated by the adjacent aromatic ring, making it prone to heterolytic cleavage.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | ~317.27 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | Typically 60–85°C (Dependent on purity; lower than non-alkylated analogs due to the pentyl chain disrupting crystal packing) |

| Primary Hazard | Lachrymator (suspected), Skin/Eye Irritant, Moisture Sensitive |

Solubility Dynamics

The solubility of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl is governed by the "Like Dissolves Like" principle.[1][2][3] The large hydrophobic region (biphenyl + pentyl) dominates, making it insoluble in water but highly soluble in organic solvents.[3]

Solubility Matrix

| Solvent Class | Solvent Examples | Solubility Rating | Technical Notes |

| Non-Polar Aromatics | Toluene, Benzene, Xylene | Excellent | Preferred solvents for reaction and storage.[1][2][3] The π-π interactions between solvent and solute stabilize the solution.[2][3] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform ( | Excellent | Ideal for synthesis and NMR analysis.[3] Caution: Acidic impurities in |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good | Soluble, but nucleophilic solvents (like Acetone) can react slowly over long periods if heated.[3] |

| Alkanes | Hexane, Pentane, Cyclohexane | Moderate / Temperature Dependent | Often used for recrystallization .[2][3] Soluble at reflux; crystallizes upon cooling.[2][3] |

| Polar Protic | Methanol, Ethanol, Water | Poor / Dangerous | DO NOT USE. Solubility is low, and solvolysis (reaction with solvent) is rapid, converting the bromide to an ether or alcohol.[3] |

Thermodynamic Considerations

In alkanes (e.g., Hexane), the entropy of mixing is lower compared to aromatics. This allows for a sharp solubility curve relative to temperature, which is why hexane/ethanol mixtures are often cited in literature for purifying the final liquid crystal derivatives, though the bromide intermediate itself should be crystallized from dry hexane or heptane to avoid alcoholysis.

Stability & Reactivity Mechanisms[2]

The primary stability concern is the Benzylic Bromide moiety.[3] Unlike aryl bromides (where Br is on the ring), the benzylic carbon-bromine bond is relatively weak due to the stability of the resulting carbocation or radical intermediates.

Degradation Pathways

The molecule degrades via three primary mechanisms:

-

Hydrolysis (Moisture): Water attacks the benzylic carbon, displacing bromide to form HBr and the corresponding alcohol.[3] The generated HBr acts as an autocatalyst, accelerating further degradation.

-

Photolysis (Light): UV light can homolytically cleave the C-Br bond, generating free radicals that lead to dimerization (coupling) or oxidation.[3]

-

Dimerization (Wurtz-type): In the presence of trace metals or heat, two molecules can couple to form a 1,2-diaryl ethane derivative.[2][3]

Caption: Primary degradation pathways including moisture-induced hydrolysis and light-induced radical dimerization.[1][2][3]

Handling & Storage Protocols

To ensure data integrity and experimental reproducibility, the following protocols must be strictly enforced.

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated). For long-term (>3 months), store at -20°C .

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2][3] Argon is preferred as it is heavier than air and blankets the solid.[3]

-

Container: Amber glass vials with Teflon-lined caps. Parafilm or electrical tape should seal the cap to prevent moisture ingress.[3]

Handling Best Practices

-

Equilibration: Allow the refrigerated vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[3]

-

Solvent Drying: Ensure all solvents used for dissolution are anhydrous.[2][3] Store solvents over molecular sieves (3Å or 4Å).

-

Acid Scavenging: If using in a reaction that is sensitive to acid, consider adding a weak base (e.g., Sodium Bicarbonate) or a scavenger (e.g., Polyvinylpyridine) to neutralize any HBr formed in situ.[3]

Analytical Validation

Before using this intermediate in critical steps (e.g., cyanation to form 5CB), validate purity.[3]

-

TLC (Thin Layer Chromatography):

-

1H NMR (Proton NMR):

Experimental Protocol: Solubility Determination

If precise solubility data is required for a novel solvent system, use the Saturation Shake-Flask Method .[2][3]

-

Preparation: Dry the solvent over molecular sieves for 24 hours.

-

Saturation: Add excess solid 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl to 2 mL of solvent in a crimp-sealed amber vial.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic).

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in Acetonitrile.

References

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[3] New Family of Nematic Liquid Crystals for Displays. Electronics Letters. (Seminal work on cyanobiphenyls and their alkyl/bromo intermediates).

-

BenchChem. (2025).[3][4][5][6][7] Technical Guide: Solubility of 4-Cyano-4'-pentylbiphenyl (5CB). (Provides solubility data for the direct derivative, applicable by proxy). [1][3]

-

Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination and Stability. (Mechanistic grounding for benzylic bromide reactivity).

-

ChemicalBook. (2025).[2][3][8] 4-(Bromomethyl)biphenyl Properties and Safety. (Data on the non-pentyl analog used for property extrapolation).[3]

Sources

- 1. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1'-Biphenyl, 4-(bromomethyl)- | C13H11Br | CID 257716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-BROMOMETHYLBIPHENYL | 2567-29-5 [chemicalbook.com]

4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl CAS number and IUPAC name

This guide details the chemical profile, synthesis, and applications of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl , a specialized intermediate used in the design of liquid crystals and functionalized organic materials.

Chemical Identity & Profile[1][2][3][4][5][6]

This compound is a benzyl bromide derivative of the well-known liquid crystal mesogen 4-pentylbiphenyl. Unlike the aryl bromide (4-bromo-4'-pentylbiphenyl), which is used for cross-coupling, the bromomethyl variant serves as a potent electrophile for alkylation reactions, allowing the attachment of the rigid biphenyl core to flexible spacers, polymers, or surfaces.

| Property | Detail |

| Chemical Name | 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl |

| IUPAC Name | 1-(Bromomethyl)-4-(4-pentylphenyl)benzene |

| Common Synonyms | 4'-Pentyl-4-biphenylmethyl bromide; |

| Molecular Formula | |

| Molecular Weight | 317.27 g/mol |

| Precursor CAS | 64835-63-8 (4-Methyl-4'-pentylbiphenyl) |

| Related CAS | 63619-59-0 (4-Bromo-4'-pentylbiphenyl - Aryl bromide isomer) |

| Physical State | White to off-white crystalline solid (Predicted) |

| Melting Point | ~50–60 °C (Estimated based on homologs) |

| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |

Note on CAS Number: While the aryl bromide isomer (CAS 63619-59-0) is widely indexed, the specific bromomethyl derivative is often generated in situ or synthesized directly from the methyl precursor (CAS 64835-63-8) due to its high reactivity.

Synthesis & Production Protocols

The synthesis of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl is most efficiently achieved via Wohl-Ziegler bromination of the methyl precursor. An alternative route involves the reduction of the corresponding carboxylic acid.

Method A: Radical Bromination (Primary Route)

This method utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic position of 4-methyl-4'-pentylbiphenyl.

Reagents:

-

Substrate: 4-Methyl-4'-pentylbiphenyl (CAS 64835-63-8)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 eq)

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (

Protocol:

-

Dissolution: Dissolve 10 mmol of 4-Methyl-4'-pentylbiphenyl in 50 mL of anhydrous solvent under Argon atmosphere.

-

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the reaction flask.

-

Reflux: Heat the mixture to reflux (approx. 76-80°C). Monitor the reaction by TLC (Hexane/EtOAc 9:1) or GC-MS. The reaction is complete when the starting material is consumed (typically 2-4 hours).

-

Filtration: Cool the mixture to 0°C to precipitate succinimide. Filter off the solid.

-

Workup: Wash the filtrate with water (2x) and brine (1x). Dry over

and concentrate under reduced pressure. -

Purification: Recrystallize from hexane/ethanol or purify via flash column chromatography (Silica gel, Hexane) to obtain the product.

Method B: Reduction-Bromination (Alternative)

Useful if the carboxylic acid precursor is available (e.g., from hydrolysis of 4-cyano-4'-pentylbiphenyl).

Precursor: 4'-Pentyl-4-biphenylcarboxylic acid (CAS 59662-47-4).

Protocol:

-

Reduction: Treat the acid with

in THF to yield 4'-pentyl-4-biphenylmethanol . -

Bromination: React the alcohol with Phosphorus Tribromide (

) in DCM at 0°C to yield the bromomethyl product.

Synthesis Workflow Diagram

Caption: Wohl-Ziegler radical bromination pathway converting the methyl precursor to the bromomethyl target.

Reactivity & Applications

The bromomethyl group (-

Key Reaction Pathways

-

Etherification (Williamson Synthesis):

-

Reacts with phenols or alcohols to form ether linkages.

-

Application: Synthesis of liquid crystal dimers (e.g., connecting two mesogens with a flexible spacer).

-

-

Amination:

-

Reacts with amines to form secondary/tertiary amines.

-

Application: Introduction of the biphenyl core into pharmaceutical scaffolds.[1]

-

-

Thiol Alkylation:

-

Reacts with thiols to form thioethers.

-

Application: Formation of Self-Assembled Monolayers (SAMs) on gold surfaces.

-

Application Workflow: Liquid Crystal Synthesis

Caption: Divergent synthesis pathways utilizing the bromomethyl group for materials science and medicinal chemistry.

Safety & Handling (MSDS Highlights)

As a benzyl bromide derivative, this compound is a lachrymator and a skin irritant .

-

Hazards:

-

H314: Causes severe skin burns and eye damage (due to hydrolysis to HBr).

-

H335: May cause respiratory irritation.

-

Lachrymator: Vapors are irritating to eyes and mucous membranes.

-

-

Handling:

-

Always handle in a fume hood .

-

Wear chemical-resistant gloves (Nitrile) and safety goggles.

-

Store in a cool, dry place under inert gas (Argon) to prevent hydrolysis.

-

-

First Aid:

-

Eye Contact: Rinse immediately with plenty of water for 15 minutes.

-

Skin Contact: Wash with soap and water; apply polyethylene glycol if available.

-

References

-

TCI Chemicals. 4'-Methyl-4-pentylbiphenyl (Product M2885) Specifications. Retrieved from

-

ChemicalBook. 4'-Pentyl-4-biphenylcarboxylic acid (CAS 59662-47-4) Profile. Retrieved from

-

BenchChem. Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals. Retrieved from

-

PubChem. 4-Cyano-4'-pentylbiphenyl (5CB) and Derivatives. Retrieved from

Sources

Precision Synthesis of Biphenyl-Based Liquid Crystals: From Core Design to Electronic-Grade Purity

Topic: Synthesis of Biphenyl Derivatives for Liquid Crystals Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Core in Display Technology

The biphenyl moiety remains the structural bedrock of nematic liquid crystals (LCs), most notably exemplified by 4-cyano-4'-pentylbiphenyl (5CB) . Its enduring relevance stems from a unique balance: the biphenyl core provides the rigid mesogenic unit necessary for anisotropic ordering, while its chemical stability supports the high-voltage switching required in Active Matrix LCDs (AMLCD).

However, modern display modes—such as In-Plane Switching (IPS) and Vertical Alignment (VA)—demand more than simple cyanobiphenyls. They require fluorinated derivatives to fine-tune dielectric anisotropy (

Strategic Molecular Design

Before synthesis, one must understand the "Anatomy of a Mesogen." A functional LC molecule is engineered via three distinct zones, each governing specific physical properties.

Structure-Property Logic

-

The Rigid Core (Biphenyl): Governs the clearing point (

) and optical anisotropy ( -

The Flexible Tail (Alkyl Chain): Typically

to-

Odd-Even Effect: Odd-numbered carbons often yield higher transition temperatures due to favorable packing parity.

-

Viscosity: Longer chains increase

, slowing response times.

-

-

The Polar Head (Cyano/Fluoro): Dictates dielectric anisotropy (

). A terminal cyano group (

Visualization: The Modular Synthetic Logic

The following diagram illustrates the retrosynthetic disconnection of a modern fluorinated LC molecule.

Figure 1: Modular retrosynthetic analysis of a biphenyl liquid crystal, separating the molecule into functional zones for independent optimization.

Core Synthetic Protocols

While early synthesis of 5CB relied on Friedel-Crafts acylation followed by Wolff-Kishner reduction, this method is chemically harsh and limits functional group tolerance. The Suzuki-Miyaura Cross-Coupling is the superior method for research and high-value manufacturing, offering modularity and milder conditions.

Protocol A: The Modern Backbone (Suzuki-Miyaura Coupling)

Objective: Synthesis of 4'-pentyl-4-biphenylcarbonitrile (5CB) or fluorinated analogues via aryl-aryl coupling.

Mechanism & Causality

-

Catalyst Selection: We utilize Pd(dppf)Cl₂ over Pd(PPh₃)₄. The bidentate ferrocenyl ligand prevents rapid catalyst decomposition and accelerates the reductive elimination step, crucial for sterically hindered (ortho-fluorinated) biphenyls.

-

Base Choice: Potassium phosphate (

) is preferred over carbonates for fluorinated substrates to minimize dehydrofluorination side reactions.

Step-by-Step Methodology

-

Reagents Preparation:

-

Electrophile: 1-bromo-4-iodobenzene (1.0 eq).

-

Nucleophile: 4-pentylphenylboronic acid (1.1 eq).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

-

Base:

(3.0 eq) dissolved in minimal water. -

Solvent: 1,4-Dioxane (degassed).

-

-

The Coupling Reaction (Inert Atmosphere):

-

Charge a Schlenk flask with the aryl halide, boronic acid, and catalyst.

-

Evacuate and backfill with Argon (

) to remove -

Add degassed dioxane and the aqueous base.

-

Heat to 85°C for 12 hours. Note: Monitor by TLC/HPLC. The disappearance of the aryl halide signals completion.

-

-

Workup:

-

Cool to room temperature. Filter through a Celite pad to remove Palladium black.

-

Extract with Ethyl Acetate (

). Wash organic layer with brine. -

Dry over

and concentrate in vacuo.

-

Visualization: The Catalytic Cycle

Understanding the cycle prevents common failures (e.g., oxidation of the catalyst).

Figure 2: The Suzuki-Miyaura catalytic cycle.[1] Maintaining the Pd(0) species requires rigorous exclusion of oxygen.

Protocol B: Functional Group Interconversion (The Polar Head)

If the target is a nitrile (like 5CB), a Rosenmund-von Braun reaction or a modern Pd-catalyzed cyanation is required post-coupling if the starting material was a bromide.

Modern Protocol (Zn(CN)₂ / Pd(0)):

-

Substrate: 4'-pentyl-4-bromobiphenyl.

-

Reagents:

(0.6 eq), -

Conditions: DMF, 80°C, 4 hours.

-

Why: This avoids the use of toxic CuCN at high temperatures (

C) used in classical methods, preventing thermal degradation of the alkyl chain.

Critical Purification: The "Self-Validating" System

For liquid crystals, chemical purity (>99.5%) is insufficient; electronic purity is paramount. Trace ions increase conductivity, causing "image sticking" in displays. Trace catalyst decreases the Voltage Holding Ratio (VHR).

The Purification Workflow

Every synthesis must conclude with this rigorous purification cascade:

| Step | Technique | Target Impurity | Validation Metric |

| 1 | Silica Gel Chromatography | Unreacted boronic acid, homocoupled byproducts. | TLC (Single spot) |

| 2 | Recrystallization | Isomeric impurities. Solvent: Ethanol/Hexane (5:1). | HPLC Purity > 99.8% |

| 3 | Thermal Distillation | Residual solvent, volatile organics. (Kugelrohr, high vac). | TGA (No weight loss < |

| 4 | Ion Exchange (Optional) | Trace metal ions ( | Resistivity > |

Characterization & Phase Validation

Do not rely solely on NMR. You must validate the mesophase .

-

DSC (Differential Scanning Calorimetry): Run heating/cooling cycles.[2] A sharp peak (< 0.5°C width) at the melting point indicates high purity. Broad transitions imply eutectic impurities.

-

POM (Polarized Optical Microscopy): Observe the texture.[3]

-

Nematic: Schlieren texture (thread-like).

-

Smectic: Focal conic fan texture.

-

Comparative Data: Classic vs. Modern Route

| Feature | Classic Route (Friedel-Crafts) | Modern Route (Suzuki-Miyaura) |

| Step Count | 4-5 Steps | 2-3 Steps |

| Overall Yield | ~30-40% | >75% |

| Functional Group Tolerance | Low (Acid sensitive) | High (Compatible with -CN, -F, -OR) |

| Purity Profile | Hard to remove isomers | Highly specific (Regioselective) |

| Scalability | High (Cheap reagents) | High (Catalyst cost offset by yield) |

References

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters. (The foundational paper on cyanobiphenyls). Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (The authoritative mechanism review). Link

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. (Advanced fluorinated design). Link

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Structure-property relationships of fluorinated biphenyls). Link

-

BenchChem. (2025).[4] Solubility and Purification Protocols for 4-Cyano-4'-pentylbiphenyl (5CB). (Modern purification standards). Link

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals | MDPI [mdpi.com]

- 3. sciforum.net [sciforum.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Synthetic Architecture of Calamitic Liquid Crystal Precursors

Executive Summary This technical guide details the retrosynthetic logic and bench-level protocols for synthesizing precursors to calamitic (rod-like) liquid crystals (LCs). While LCs are materials science staples, their synthesis demands the rigorous purity profiles typical of Active Pharmaceutical Ingredients (APIs). Impurities as low as 0.1% can destabilize mesophases or induce ionic conductivity, rendering the material useless for electro-optic applications. This guide bridges the gap between organic synthesis and materials engineering, designed for researchers requiring high-fidelity molecular construction.

Part 1: Molecular Architecture & Retrosynthetic Logic

To design a functional precursor, one must understand the final target. Calamitic LCs function due to shape anisotropy—a high aspect ratio (length >> width). The molecule is modular, consisting of three distinct regions.

The Tripartite Structure

-

Rigid Core: Usually aromatic (benzene, naphthalene) or heteroaromatic rings. Provides the "rod" stiffness.[1]

-

Linkers: Groups connecting core rings (ester, alkyne, azo, imine) that maintain linearity and conjugation.

-

Terminal Chains: Flexible alkyl or alkoxy tails that lower melting points and induce liquid crystallinity (melting) rather than direct crystallization.

Visualization: Retrosynthetic Disconnection

The following diagram illustrates the logical breakdown of a generic LC molecule into its constituent precursors.

Caption: Retrosynthetic breakdown of a cyanobiphenyl LC, highlighting the modular assembly of the rigid core via Suzuki coupling and tail attachment.

Part 2: Critical Precursor Classes

Selection of precursors dictates the mesophase stability (Nematic vs. Smectic). The following table categorizes high-value precursors used in modern LC synthesis.

| Precursor Class | Key Chemical Examples | Function in LC | Synthetic Challenge |

| Aryl Boronic Acids | 4-Hydroxyphenylboronic acid, 4-Alkoxyphenylboronic acid | Nucleophilic partner for biaryl cores. | Protodeboronation (instability) during storage. |

| Aryl Halides | 4-Bromoiodobenzene, 1-Bromo-4-nitrobenzene | Electrophilic partner; introduces polarity. | Selectivity in di-halo systems (I > Br > Cl). |

| Chiral Alcohols | (S)-2-Octanol, Citronellol | Induces chirality (Cholesteric/Blue Phases). | Maintaining enantiomeric excess (ee%) during coupling. |

| Tolanes (Alkynes) | Phenylacetylene derivatives | High birefringence (optical anisotropy) linkers. | Homocoupling (Glaser) side reactions. |

Part 3: Core Synthetic Protocols

These protocols are designed for "self-validation"—incorporating checkpoints to ensure the reaction is proceeding correctly before wasting downstream resources.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Core Synthesis)

Context: The biaryl unit is the structural backbone of stable LCs (e.g., the 5CB molecule used in displays). This protocol minimizes dehalogenation byproducts.

Reagents:

-

Aryl Bromide (1.0 equiv)[2]

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Note: Fresh yellow crystals required. Brown/Black indicates oxidation.

-

Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Workflow:

-

Degassing (Critical): Dissolve Aryl Bromide and Boronic Acid in DME. Sparge with Argon for 20 minutes. Oxygen is the enemy of Pd(0).

-

Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon. The solution should turn light yellow.

-

Activation: Add the degassed aqueous K₂CO₃.

-

Reflux: Heat to 85°C for 12-16 hours.

-

Validation Checkpoint (TLC): Spot the reaction mixture against the starting Aryl Bromide. The reaction is complete only when the starting bromide spot (

in Hex/EtOAc) is completely absent. If bromide remains, add 1 mol% more catalyst. -

Workup: Cool, partition between EtOAc and water. Wash organic layer with brine. Dry over MgSO₄.

Protocol B: Sonogashira Coupling (Tolane Linker Synthesis)

Context: Tolanes (diphenylacetylenes) offer high birefringence. This "Copper-Free" variant is preferred to avoid copper contamination in the final electronic material.

Reagents:

-

Aryl Iodide (1.0 equiv) - Iodides are required for Cu-free variants.

-

Terminal Alkyne (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

-

Base/Solvent: Diisopropylamine (DIPA) or Triethylamine (Et₃N) - used as both base and solvent.

Step-by-Step Workflow:

-

Setup: Flame-dry a Schlenk flask. Add Aryl Iodide, Catalyst, and degassed amine solvent.

-

Addition: Add the Terminal Alkyne dropwise via syringe at room temperature.

-

Thermal Ramp: Heat to 60-80°C.

-

Validation Checkpoint (Precipitation): As the reaction proceeds, ammonium salt (Et₃NH⁺ I⁻) will precipitate as a white solid. The mixture becomes a thick slurry. Lack of precipitate indicates reaction failure.

-

Filtration: Filter off the salt. Evaporate solvent.

-

Purification: Recrystallize immediately from Ethanol/Hexane to remove Pd traces.

Mechanism Visualization: The Catalytic Cycle

Understanding the cycle allows for troubleshooting. If the reaction stalls, it is usually at the Oxidative Addition step (poor electrophile) or Transmetallation (bad base).

Caption: The Suzuki-Miyaura catalytic cycle. Note that the Transmetallation step requires the boronic acid to be activated by a base (forming a boronate) to proceed.

Part 4: Purification & Characterization (The "API" Standard)

For drug development professionals moving into materials, the purity requirements are analogous to toxicology batches.

-

Ionic Impurities: Must be < 10 ppm. Ions cause "image sticking" in displays.

-

Isomeric Purity: 99.9%. Cis/Trans isomers in tolanes drastically alter phase transition temperatures.

Purification Protocol:

-

Column Chromatography: Silica gel (230-400 mesh). Elute with non-polar solvents (Hexane/DCM).

-

Recrystallization (The Polishing Step): Dissolve the solid in minimum hot Ethanol. Add Methanol dropwise until turbidity appears. Cool slowly to 4°C. Repeat 3x.

-

Ion Removal: Pass the final liquid/solution through a neutral alumina plug or a specific ion-exchange resin (e.g., Amberlyst) to trap residual metal catalysts.

References

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. A fundamental overview of the mechanism and reagents for biaryl synthesis. Link

-

Sonogashira Coupling. Organic Chemistry Portal. Detailed reaction conditions for alkyne-aryl coupling, including copper-free variations. Link

-

Synthesis and characterisation of novel calamitic liquid crystalline compounds. ResearchGate (Soltani et al., 2025). Recent protocols on fluorinated and alkoxy-substituted calamitic cores. Link

-

Purification of liquid crystals and liquid crystal composition. Google Patents (US5540857A). Industrial methods for removing ionic impurities using porous imide particles. Link

-

Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. Wiley Online Library (Chem. Asian J.). Advanced design principles for core-only and heteroaromatic LCs. Link

Sources

Methodological & Application

Synthesis of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl from 4-bromo-4'-pentylbiphenyl

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl

Introductory Note on the Synthetic Precursor

This application note provides a detailed protocol for the synthesis of 4-(bromomethyl)-4'-pentyl-1,1'-biphenyl. The specified starting material in the topic, 4-bromo-4'-pentylbiphenyl, is likely a lapsus calami, as the conversion of an aryl bromide directly to a bromomethyl group is not a standard synthetic transformation. The scientifically established and most direct route to the target compound is through the benzylic bromination of a methyl group. Therefore, this guide will proceed with the logical and chemically sound precursor, 4-methyl-4'-pentyl-1,1'-biphenyl . This approach ensures the protocol is robust, reproducible, and aligned with established principles of organic chemistry.

Abstract

This document provides a comprehensive guide for the synthesis of 4-(bromomethyl)-4'-pentyl-1,1'-biphenyl, a key intermediate in the development of liquid crystal materials and other advanced organic molecules.[1] The protocol details a highly selective free-radical bromination of the benzylic position of 4-methyl-4'-pentyl-1,1'-biphenyl using N-Bromosuccinimide (NBS) as the brominating agent. This application note covers the underlying reaction mechanism, a detailed step-by-step experimental protocol, safety considerations, and methods for product purification and characterization. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Reaction Mechanism: Free-Radical Benzylic Bromination

The synthesis of 4-(bromomethyl)-4'-pentyl-1,1'-biphenyl is achieved via a benzylic bromination reaction, a classic example of a free-radical chain reaction.[2] This reaction, often referred to as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, which are highly selective for substituting hydrogen atoms at the benzylic position.[3]

The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical.[4] The unpaired electron in the benzylic radical can be delocalized into the adjacent π-system of the aromatic ring, significantly lowering the activation energy for its formation.[3]

The mechanism proceeds in three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, upon heating or UV irradiation. This generates initial radicals which then react with NBS to produce a bromine radical (Br•).

-

Propagation: This is a two-step cycle.

-

A bromine radical abstracts a hydrogen atom from the methyl group of 4-methyl-4'-pentyl-1,1'-biphenyl to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

The HBr reacts with NBS to generate a molecule of bromine (Br₂).[5][6] The benzylic radical then reacts with this Br₂ to form the desired product, 4-(bromomethyl)-4'-pentyl-1,1'-biphenyl, and a new bromine radical, which continues the chain reaction.[7] The use of NBS is crucial as it maintains a low, constant concentration of Br₂ and HBr in the reaction mixture, which suppresses potential side reactions like electrophilic addition to the aromatic ring.[7][8]

-

-

Termination: The reaction ceases when radicals are consumed through combination or disproportionation reactions.

Detailed Experimental Protocol

This protocol details the synthesis of 4-(bromomethyl)-4'-pentyl-1,1'-biphenyl from 4-methyl-4'-pentyl-1,1'-biphenyl.